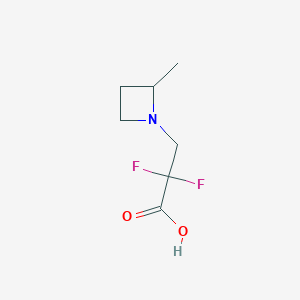

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H11F2NO2 |

|---|---|

Molecular Weight |

179.16 g/mol |

IUPAC Name |

2,2-difluoro-3-(2-methylazetidin-1-yl)propanoic acid |

InChI |

InChI=1S/C7H11F2NO2/c1-5-2-3-10(5)4-7(8,9)6(11)12/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

PEVXGJVXDSRMDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN1CC(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Propanoic Acid Derivatives

A common approach begins with a propanoic acid derivative or a related intermediate that can be selectively fluorinated at the 2-position. The fluorination is often achieved using specialized fluorinating agents or reagents capable of introducing geminal difluoro groups.

- Typical fluorinating agents : Selectfluor, diethylaminosulfur trifluoride (DAST), or other electrophilic fluorinating reagents.

- Reaction conditions : Low temperatures and inert atmospheres are often employed to prevent side reactions and degradation.

Representative Synthetic Route

A plausible synthetic route involves:

- Synthesis of 2,2-difluoropropanoic acid intermediate : Starting from propanoic acid or a halo-substituted propanoic acid, fluorination at the 2-position is performed.

- Activation of the carboxylic acid : Conversion to an acid chloride or ester to facilitate nucleophilic attack.

Nucleophilic substitution with 2-methylazetidine : Reaction of the activated intermediate with 2-methylazetidine under controlled conditions to yield 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid.

Industrial synthesis optimizes these steps for scalability, cost-effectiveness, and environmental compliance. Key aspects include:

- Use of continuous flow reactors for precise temperature and reagent control.

- Efficient purification methods such as crystallization and chromatography.

- Quality control measures to ensure batch-to-batch consistency.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | Electrophilic fluorinating agent, low temp | 70-85 | Control of temperature critical |

| Activation of acid | Thionyl chloride or oxalyl chloride | 80-90 | Anhydrous conditions preferred |

| Nucleophilic substitution | 2-Methylazetidine, base (e.g., Et3N), solvent (DMF) | 75-90 | Reaction time and temperature optimized |

- Oxidation and Reduction : The compound can be subjected to oxidation or reduction to modify functional groups, but these are generally downstream modifications rather than part of the core synthesis.

- Substitution Reactions : Fluorine atoms at the C2 position are relatively inert but can be substituted under harsh conditions if needed for derivative synthesis.

- The fluorine atoms enhance metabolic stability and binding affinity in biological systems.

- The 2-methylazetidine moiety contributes to conformational rigidity and potential receptor interactions.

- The compound serves as a building block in medicinal chemistry for drug development targeting enzyme inhibition and receptor modulation.

The preparation of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves multi-step synthesis focusing on selective fluorination and nucleophilic substitution with 2-methylazetidine. Reaction conditions are tailored to maximize yield and purity, with industrial methods emphasizing scalability and quality control. The compound’s unique structure makes it valuable for pharmaceutical research and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

2,2-Difluoro-3-(pyridin-4-yl)propanoic Acid

- Molecular Formula: C₈H₇F₂NO₂

- Molecular Weight : 187.14 g/mol

- Key Features : Replaces the azetidine group with a pyridin-4-yl moiety.

- Pyridine’s basic nitrogen may participate in protonation under physiological conditions, altering solubility and interaction profiles compared to the tertiary amine in azetidine .

(S)-2-(3,3-Dimethylazetidin-1-yl)propanoic Acid

- Molecular Formula: C₈H₁₅NO₂

- CAS : 1932594-03-0

- Key Features : Shares the azetidine core but with 3,3-dimethyl substitution.

- The absence of fluorine atoms may result in lower metabolic stability and altered electronic effects .

2,2-Difluoro-3-(oxolan-2-yl)propanoic Acid

- Molecular Formula : C₇H₁₀F₂O₃

- Key Features : Substitutes azetidine with an oxolane (tetrahydrofuran) ring.

- Comparison: The oxygen atom in oxolane enhances polarity and hydrogen-bonding capacity, differing from azetidine’s nitrogen.

2,2-Difluoro-3-(pyrimidin-2-ylsulfanyl)propanoic Acid

- Molecular Formula : C₇H₆F₂N₂O₂S

- Molecular Weight : 220.20 g/mol

- Key Features : Incorporates a pyrimidine-thioether group.

- Pyrimidine’s aromaticity may enhance stacking interactions but reduce conformational flexibility compared to azetidine .

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic Acid

- Molecular Formula : C₈H₉BrF₂N₂O₂

- Molecular Weight : 283.07 g/mol

- Key Features : Contains a brominated pyrazole ring with difluoromethyl substitution.

- Pyrazole’s smaller ring size (five-membered vs. four-membered azetidine) alters strain and reactivity .

Structural and Functional Implications

Impact of Fluorination

- Fluorine atoms at C2 increase electronegativity and stabilize the carboxylic acid’s deprotonated form, enhancing solubility in aqueous environments .

- Fluorinated analogs (e.g., ’s 2,2-Difluoro-3-(2-hydroxy-5-methoxyphenyl)propanoic acid) demonstrate how fluorine placement modulates electronic effects and bioactivity .

Role of Heterocyclic Substituents

Molecular Weight and Bioavailability

- Compounds with molecular weights < 300 g/mol (e.g., and ) generally exhibit better membrane permeability, whereas bulkier analogs (e.g., ) may face absorption challenges .

Biological Activity

2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid is a fluorinated compound that has garnered attention due to its unique structural characteristics and potential biological activity. This compound features two fluorine atoms and a 2-methylazetidine ring attached to a propanoic acid backbone, which may enhance its pharmacological properties.

- Molecular Formula : C7H11F2NO2

- Molecular Weight : 179.16 g/mol

The presence of fluorine in the structure is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets. Fluorinated compounds are often associated with improved binding affinity and selectivity towards various biological receptors and enzymes, making them valuable in medicinal chemistry.

Research indicates that 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid may interact with various biological targets, including:

- Enzymes : The compound may modulate enzyme activity, which could lead to altered metabolic pathways.

- Receptors : It may bind to specific receptors, influencing physiological responses.

These interactions are critical for understanding the potential therapeutic applications of this compound in drug development.

Biological Activity Studies

Preliminary studies suggest that 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.

- Antiviral Activity : The potential for antiviral effects is under investigation, particularly concerning its mechanism of action against viral pathogens.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes involved in metabolic processes.

Comparative Analysis with Similar Compounds

The biological activity of 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid can be compared to structurally similar compounds. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid | C7H11F2NO2 | Contains a carboxylic acid group |

| 2,2-Difluoro-3-(piperidin-1-yl)propanoic acid | C8H12F2N | Features a piperidine ring |

| 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid | C9H14F2N | Contains a substituted piperidine ring |

The unique combination of functional groups and the azetidine ring structure in 2,2-Difluoro-3-(2-methylazetidin-1-yl)propanoic acid imparts distinct chemical and physical properties that differentiate it from similar compounds. This uniqueness may contribute to its specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.